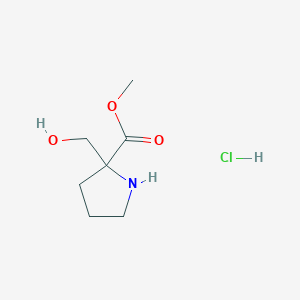

Methyl 2-(hydroxymethyl)pyrrolidine-2-carboxylate hydrochloride

Description

Methyl 2-(hydroxymethyl)pyrrolidine-2-carboxylate hydrochloride is a pyrrolidine-based compound featuring a hydroxymethyl (–CH2OH) substituent at the 2-position of the pyrrolidine ring and a methyl ester (–COOCH3) group. This hydrochloride salt is hypothesized to serve as a pharmaceutical intermediate or reference standard due to its structural similarity to bioactive molecules. Pyrrolidine derivatives are widely utilized in drug development for their conformational rigidity and ability to modulate pharmacokinetic properties.

Properties

IUPAC Name |

methyl 2-(hydroxymethyl)pyrrolidine-2-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3.ClH/c1-11-6(10)7(5-9)3-2-4-8-7;/h8-9H,2-5H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQHOIFRUDYUPEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCCN1)CO.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Synthesis

- Amine Protection : (S)-Prolinol (1) is treated with tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine to yield N-Boc-(S)-prolinol (2).

- Sulfonylation : The hydroxyl group of (2) is activated using methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) in dichloromethane, forming the mesylate or tosylate intermediate (3).

- Iodide Substitution : Reaction of (3) with sodium iodide in acetone at reflux replaces the sulfonate group with iodide, generating N-Boc-2-(iodomethyl)pyrrolidine (4).

- Hydrogenolysis : Catalytic hydrogenation of (4) using palladium on carbon (Pd/C) and hydrogen gas reduces the C-I bond to a C-H bond, yielding N-Boc-2-(R)-methylpyrrolidine (5). Subsequent hydrolysis with hydrochloric acid removes the Boc group, yielding the hydrochloride salt.

Critical Analysis :

- Yield : The hydrogenolysis step achieves ~85% yield, but stereochemical inversion during iodide substitution necessitates careful catalyst selection.

- Limitations : Multi-step purification and sensitivity of the iodide intermediate to light and moisture complicate scalability.

Reductive Amination for Pyrrolidine Ring Formation

A second method, adapted from PMC8862572, constructs the pyrrolidine ring via reductive amination, ideal for introducing diverse substituents:

Protocol

- Aldehyde Synthesis : Benzaldehyde derivatives (e.g., 4-alkoxybenzaldehydes) are prepared by alkylating 4-hydroxybenzaldehyde with alkyl bromides in dimethylformamide (DMF) using potassium carbonate.

- Reductive Amination : The aldehyde reacts with 2-(hydroxymethyl)pyrrolidine in methanol under hydrogen gas (1–3 atm) in the presence of palladium or platinum catalysts, forming the secondary amine (6).

- Esterification : The carboxylic acid intermediate is methylated using thionyl chloride (SOCl₂) and methanol, followed by hydrochloride salt formation via HCl gas bubbling.

Critical Analysis :

- Yield : Reductive amination achieves 70–90% yield, but competing imine formation requires excess reducing agent.

- Advantages : Modular synthesis allows for late-stage diversification of the aryl group.

Amino Acid Coupling and Deprotection

A third strategy, inspired by Evitachem’s synthesis of related amino acid-pyrrolidine conjugates, employs peptide coupling to install the hydroxymethyl group:

Methodology

- Carboxylate Activation : Methyl pyrrolidine-2-carboxylate (7) is treated with N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form the active ester.

- Amino Acid Coupling : Reaction with (S)-2-aminopropanoic acid in tetrahydrofuran (THF) introduces the hydroxymethyl group via a nucleophilic acyl substitution, yielding the coupled product (8).

- Deprotection and Salt Formation : Acidic hydrolysis with 6M HCl removes protecting groups and forms the hydrochloride salt.

Critical Analysis :

- Yield : Coupling reactions exhibit moderate yields (60–75%) due to steric hindrance at the quaternary carbon.

- Applications : This method is favored for producing enantiopure derivatives for structure-activity relationship studies.

Comparative Analysis of Synthesis Methods

Physicochemical Properties

Data from ChemicalBook and Evitachem provide critical insights:

Pharmaceutical Applications

Methyl 2-(hydroxymethyl)pyrrolidine-2-carboxylate hydrochloride serves as a key intermediate for histamine-3 receptor modulators and adrenergic agonists. Its quaternary carbon mimics transition states in enzymatic reactions, making it valuable for inhibitor design.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(hydroxymethyl)pyrrolidine-2-carboxylate hydrochloride undergoes various chemical reactions, including:

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions with halides or other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous or acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or other nucleophiles in the presence of a base such as sodium hydride.

Major Products Formed

Oxidation: 2-(Carboxymethyl)pyrrolidine-2-carboxylate.

Reduction: 2-(Hydroxymethyl)pyrrolidine-2-methanol.

Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(hydroxymethyl)pyrrolidine-2-carboxylate hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Methyl 2-(hydroxymethyl)pyrrolidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes, participating in catalytic reactions that modify its structure and function . The compound’s hydroxymethyl and ester groups are key functional sites that undergo chemical transformations, influencing its biological activity .

Comparison with Similar Compounds

Research Tools and Structural Analysis

Crystallographic data for related compounds are often resolved using SHELX programs (e.g., SHELXL for refinement ). These tools enable precise determination of substituent conformations, critical for understanding structure-activity relationships.

Biological Activity

Methyl 2-(hydroxymethyl)pyrrolidine-2-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry and biochemistry due to its unique structural properties and biological activities. This article will explore its biological activity, mechanisms of action, comparative analysis with similar compounds, and relevant case studies.

Chemical Structure and Properties

This compound features a pyrrolidine ring with a hydroxymethyl group and a carboxylate moiety. Its molecular formula is and it has a molecular weight of approximately 165.64 g/mol. The presence of the hydroxymethyl group enhances its reactivity and potential interactions with various biological targets.

The biological activity of this compound primarily arises from its role as a substrate in enzyme-substrate interactions. It participates in catalytic reactions that modify its structure, influencing various biochemical pathways. The specific interactions can lead to the modulation of enzyme activity, which may have therapeutic implications in various diseases.

Biological Activities

- Enzyme Interaction : this compound has been employed in studies focusing on enzyme-substrate interactions. It serves as a substrate in biochemical assays, facilitating the understanding of enzyme kinetics and mechanisms.

- Therapeutic Potential : Preliminary investigations suggest that this compound may exhibit therapeutic properties relevant to medicinal chemistry. Its structural features allow it to participate in biological pathways that could be exploited for drug development.

- Neuroprotective Properties : Research indicates that compounds with similar structures demonstrate neuroprotective effects, suggesting that this compound may also possess such properties, although detailed pharmacological studies are still required.

Comparative Analysis

To better understand the unique properties of this compound, it is beneficial to compare it with structurally related compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Methyl pyrrolidine-2-carboxylate hydrochloride | C6H11ClNO2 | Lacks the hydroxymethyl group; different reactivity |

| 2-(Hydroxymethyl)pyrrolidine-2-carboxylic acid | C6H11NO3 | Free acid form; distinct solubility properties |

| Methyl 5-(hydroxymethyl)pyrrolidine-2-carboxylate hydrochloride | C6H12ClNO3 | Exhibits biological activity relevant in medicinal chemistry |

The presence of the hydroxymethyl group in this compound enhances its versatility compared to its analogs, allowing for additional sites for chemical modification.

Case Studies

Q & A

Q. How can researchers optimize the synthesis yield of Methyl 2-(hydroxymethyl)pyrrolidine-2-carboxylate hydrochloride?

- Methodological Answer : Optimization involves adjusting reaction parameters such as temperature, solvent polarity, and stoichiometric ratios of reagents. For example, chiral auxiliaries like ethyl (S)-pyrrolidine-2-carboxylate hydrochloride (as in ) can improve stereochemical control. Purification techniques, such as recrystallization or chromatography, should be tailored to the compound’s polarity and solubility. Monitoring intermediates via thin-layer chromatography (TLC) or LC-MS ensures reaction progression. A stepwise approach to isolate the hydroxymethyl intermediate before carboxylation may reduce side reactions .

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR can confirm the presence of the hydroxymethyl and ester groups, with chemical shifts typically observed at δ 3.6–4.2 ppm for methyl ester protons and δ 1.8–2.5 ppm for pyrrolidine ring protons.

- Mass Spectrometry (ESI-MS) : High-resolution ESI-MS (e.g., m/z 539.2 [MH] in ) verifies molecular weight and fragmentation patterns.

- Infrared Spectroscopy (IR) : Stretching vibrations for ester carbonyl (C=O, ~1720 cm) and hydroxyl (O-H, ~3200–3500 cm) groups confirm functional groups .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and solvation effects of this compound?

- Methodological Answer : Hybrid functionals (e.g., B3LYP) incorporating exact exchange terms (as in ) improve accuracy for thermochemical properties. Solvation models like the Polarizable Continuum Model (PCM, ) simulate solvent effects on dipole moments and reaction energetics. Computational workflow:

Geometry optimization using a basis set (e.g., 6-31G**).

Frequency analysis to confirm minima.

Single-point energy calculations with solvent corrections.

Table : Comparison of DFT Functionals for Thermochemical Accuracy

| Functional | Average Absolute Deviation (kcal/mol) | Reference |

|---|---|---|

| B3LYP | 2.4 | |

| PBE | 4.1 | [Generic] |

Q. What are the best practices for resolving crystallographic data discrepancies in its crystal structure determination?

Q. How does the compound’s stability vary under different temperature and pH conditions, and what analytical methods detect degradation products?

- Methodological Answer : Stability studies should include:

- Forced Degradation : Expose to acidic (pH 1–3), basic (pH 10–12), and thermal (40–80°C) conditions.

- Analytical Monitoring : Use HPLC-PDA or UPLC-MS to track degradation kinetics. For dimerization (as in ), monitor via H NMR for loss of monomeric signals.

Key Degradation Pathways : - Hydrolysis of the ester group under basic conditions.

- Dimerization via quinodimethane intermediates under thermal stress .

Data Contradiction Analysis

Q. How should researchers address conflicting data on stereochemical outcomes in synthesis?

- Methodological Answer : Discrepancies may arise from varying reaction conditions (e.g., solvent, catalyst). To resolve:

Replicate syntheses under controlled chiral conditions (e.g., enantiopure catalysts in ).

Compare experimental optical rotation with DFT-predicted values.

Use X-ray crystallography to unambiguously assign stereochemistry .

Synthesis and Characterization Workflow Table

| Step | Objective | Technique/Software | Key Parameters |

|---|---|---|---|

| 1 | Synthesis Optimization | Reflux, chiral auxiliaries | Temperature, stoichiometry |

| 2 | Purification | Column chromatography | Solvent polarity (e.g., EtOAc/hexane) |

| 3 | Structural Confirmation | NMR, ESI-MS, IR | Chemical shifts, m/z, peaks |

| 4 | Computational Validation | Gaussian (DFT), PCM solvation | B3LYP/6-31G** |

| 5 | Stability Profiling | HPLC-PDA, thermal chambers | Retention time, degradation % |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.